ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiophene core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . The reaction conditions may involve the use of solvents, microwave irradiation, and optimization of the sequence of reagent introduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and optimization of reaction conditions are likely to be applied on a larger scale to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate involves its interaction with specific molecular targets. The benzothiophene core can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: This compound shares the benzothiophene core and exhibits similar biological activities.
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Another compound with a benzothiophene core, used in various chemical and biological studies.
Uniqueness
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
447430-41-3 |
---|---|
Molecular Formula |
C19H24F3N3O3S |
Molecular Weight |
431.5g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate |
InChI |
InChI=1S/C19H24F3N3O3S/c1-3-5-10-15(26)24-18(19(20,21)22,17(27)28-4-2)25-16-13(11-23)12-8-6-7-9-14(12)29-16/h25H,3-10H2,1-2H3,(H,24,26) |
InChI Key |
KJNMVACUDHDZOI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.